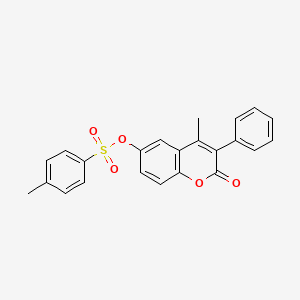

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate” belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) .

Synthesis Analysis

The synthesis of such compounds often involves multi-component condensation reactions . For example, the Suzuki–Miyaura cross-coupling reaction has been used to synthesize analogs of aryl/hetaryl coumarins . The reaction involves the use of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate and 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate .Molecular Structure Analysis

The molecular structure of this compound, like other coumarins, is characterized by a benzopyranone skeleton . In the crystal structure, weak intermolecular C—H⋯O hydrogen bonds link two molecules into a centrosymmetric dimer .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other coumarins. For instance, coumarins can undergo reactions with various phenols and malononitriles in ethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its IR, 1H NMR, and 13C NMR spectra . For instance, the IR spectrum shows peaks corresponding to various functional groups such as –NH, –C=O, C=N, –CH3, aryl-F, and –NO2 . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications

Antimicrobial Activity

This compound has been found to have significant antimicrobial activity . In particular, certain derivatives of this compound have shown potent antibacterial activity against E. coli . Additionally, some of these derivatives have demonstrated antifungal potency against C. albicans .

Antitubercular Activity

The compound has also been found to have promising antitubercular activity . Certain derivatives have shown encouraging results against M. tuberculosis H37Rv .

Antioxidant Activity

The compound has been found to have high radical scavenging efficacies, indicating its potential as an antioxidant . This property could be useful in the development of treatments for conditions related to oxidative stress .

Anti-Inflammatory Activity

A study has reported the synthesis of a bio-functional hybrid compound that exhibited superior anti-inflammatory activity compared to the standard, ibuprofen . This suggests that the compound could have potential applications in the treatment of inflammatory conditions .

Antitumor Activity

Coumarin derivatives, which include this compound, have been found to have antitumor properties . This suggests potential applications in cancer treatment .

Anticoagulant Activity

Coumarin derivatives have also been reported to possess anticoagulant properties . This could make them useful in the treatment of conditions related to blood clotting .

Central Nervous System Stimulant

The compound has been found to have central nervous system stimulant effects . This suggests potential applications in the treatment of conditions related to the nervous system .

Antiviral Activity

Coumarin derivatives have been found to have antiviral properties . This suggests potential applications in the treatment of viral infections .

Mechanism of Action

The mechanism of action of coumarins is not fully understood, but they have been found to exhibit a wide range of biological activities. They have been tested for anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O5S/c1-15-8-11-19(12-9-15)29(25,26)28-18-10-13-21-20(14-18)16(2)22(23(24)27-21)17-6-4-3-5-7-17/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJAPPUMJUDTLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methylbenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2877072.png)

![4-chloro-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2877075.png)

![N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2877078.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2877080.png)

![N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide](/img/structure/B2877083.png)

![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2877090.png)

![(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/no-structure.png)

![2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2877093.png)